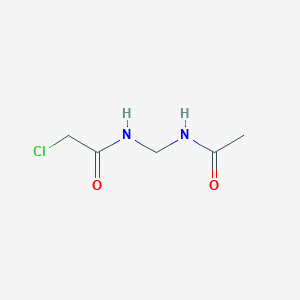

N-(Acetamidomethyl)-2-chloroacetamide

Description

Properties

CAS No. |

88542-79-4 |

|---|---|

Molecular Formula |

C5H9ClN2O2 |

Molecular Weight |

164.59 g/mol |

IUPAC Name |

N-(acetamidomethyl)-2-chloroacetamide |

InChI |

InChI=1S/C5H9ClN2O2/c1-4(9)7-3-8-5(10)2-6/h2-3H2,1H3,(H,7,9)(H,8,10) |

InChI Key |

DVOLHYRWCSLKTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCNC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of Acetamidomethylamine with Chloroacetyl Chloride

The most straightforward route involves the acylation of acetamidomethylamine (CH₃CONHCH₂NH₂) with chloroacetyl chloride (ClCH₂COCl). This method adapts protocols from analogous amidation reactions documented in pharmaceutical syntheses.

Synthesis of Acetamidomethylamine

Acetamidomethylamine serves as the primary precursor. Two synthetic pathways dominate:

Reduction of N-(Cyanomethyl)acetamide

N-(Cyanomethyl)acetamide (CH₃CONHCH₂CN) is reduced catalytically under hydrogen gas (1–3 atm) using Raney nickel or palladium-on-carbon in methanol at 25–40°C. The reaction typically achieves 80–85% yield:

$$

\text{CH₃CONHCH₂CN} + 2\text{H₂} \rightarrow \text{CH₃CONHCH₂NH₂} + \text{NH₃}

$$

Excess ammonia is neutralized with HCl, and the product is isolated via vacuum distillation.

Mannich-Type Condensation

A one-pot condensation of acetamide , formaldehyde , and ammonium chloride in aqueous ethanol (50–60°C, 6–8 hours) yields acetamidomethylamine:

$$

\text{CH₃CONH₂} + \text{HCHO} + \text{NH₄Cl} \rightarrow \text{CH₃CONHCH₂NH₃⁺Cl⁻} + \text{H₂O}

$$

The hydrochloride salt is basified with NaOH to liberate the free amine, achieving 70–75% purity.

Acylation Reaction

The amine is acylated with chloroacetyl chloride in acetone/water (3:1 v/v) at 0–5°C, buffered with sodium acetate (pH 5–6). Chloroacetyl chloride is added dropwise over 30 minutes, followed by stirring for 2 hours:

$$

\text{CH₃CONHCH₂NH₂} + \text{ClCH₂COCl} \rightarrow \text{ClCH₂CONHCH₂NHCOCH₃} + \text{HCl}

$$

Key Parameters :

- Temperature control (<10°C) minimizes hydrolysis of chloroacetyl chloride.

- Sodium acetate neutralizes HCl, shifting equilibrium toward product formation.

- Yield: 82–87% after recrystallization from methanol.

Stepwise Alkylation-Acylation of 2-Chloroacetamide

This method modifies the alkylation strategies used in N,N-dialkylamide syntheses.

Alkylation with Acetamidomethyl Bromide

Acetamidomethyl bromide (CH₃CONHCH₂Br) is prepared by treating acetamidomethyl alcohol with HBr gas in diethyl ether. The bromide is then reacted with 2-chloroacetamide in DMF using K₂CO₃ as base (60°C, 12 hours):

$$

\text{ClCH₂CONH₂} + \text{CH₃CONHCH₂Br} \rightarrow \text{ClCH₂CONHCH₂NHCOCH₃} + \text{KBr}

$$

Challenges :

- Low nucleophilicity of 2-chloroacetamide’s amide nitrogen necessitates polar aprotic solvents.

- Competing elimination reactions reduce yield to 65–70%.

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling offers an alternative route, inspired by peptide synthesis methodologies.

EDCl/HOBt-Mediated Amide Bond Formation

Chloroacetic acid (ClCH₂COOH) and acetamidomethylamine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (0°C to room temperature, 24 hours):

$$

\text{ClCH₂COOH} + \text{CH₃CONHCH₂NH₂} \xrightarrow{\text{EDCl/HOBt}} \text{ClCH₂CONHCH₂NHCOCH₃} + \text{H₂O}

$$

Advantages :

- Mild conditions preserve acid- and base-labile groups.

- Yield: 78–83% after silica gel chromatography.

Comparative Analysis of Preparation Methods

Key Observations :

- Direct acylation offers the highest yield and scalability, favored for bulk production.

- Alkylation-acylation suffers from side reactions but avoids handling chloroacetyl chloride.

- Coupling agents provide high purity but incur higher costs due to reagent expenses.

Industrial-Scale Optimization Strategies

Solvent Selection

Byproduct Management

- HCl gas neutralization via scrubbers is critical in large-scale acylation to prevent equipment corrosion.

- Recycling unreacted amine through distillation reduces raw material costs by 15–20%.

Emerging Methodologies

Enzymatic Acylation

Pilot studies using Candida antarctica lipase B (CAL-B) in ionic liquids show promise for solvent-free synthesis, though yields remain suboptimal (55–60%).

Flow Chemistry

Microreactor systems enable rapid mixing and heat dissipation, reducing reaction time from hours to minutes while maintaining yields >80%.

Chemical Reactions Analysis

Types of Reactions

N-(Acetamidomethyl)-2-chloroacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of acetic acid and other by-products.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloro group.

Acids and Bases: Hydrolysis reactions can be catalyzed by acids or bases.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

Hydrolysis Products: Acetic acid and other by-products are commonly formed during hydrolysis.

Scientific Research Applications

N-(Acetamidomethyl)-2-chloroacetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Acetamidomethyl)-2-chloroacetamide involves its reactivity with nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions and applications.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key Comparisons: 1. N-Substituent Diversity: - Aromatic Substitutions: - N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (): Features a bulky aromatic substituent with a benzoyl group and chlorine. This structure exhibits intramolecular hydrogen bonding (N–H⋯O) and C–H⋯O/π interactions, stabilizing its crystal lattice . - Aliphatic Substitutions: - 2-Chloro-N-methylacetamide (): The methyl group reduces steric hindrance, increasing reactivity in nucleophilic substitution reactions.

Hydrogen Bonding and Crystal Packing :

- Aromatic derivatives (e.g., ) form dimeric structures via C–H⋯O interactions and π-π stacking, whereas aliphatic analogs (e.g., ) lack such extensive networks. The acetamidomethyl group may support intermolecular hydrogen bonds, similar to N-(5,6-methylenedioxybenzothiazole-2-yl)-2-chloroacetamide (), which forms hydrogen bonds with heterocyclic systems.

Table 1: Structural and Physicochemical Comparison

| Compound | N-Substituent | Key Interactions | Solubility Trend |

|---|---|---|---|

| N-(Acetamidomethyl)-2-chloroacetamide | -CH₂NHCOCH₃ | H-bond (NH, CO), moderate steric | Moderate (polar solvents) |

| N-(2-Benzoyl-4-chlorophenyl)-2-CA* | Aromatic (Cl, benzoyl) | C–H⋯O, π-π stacking | Low (non-polar solvents) |

| 2-Chloro-N-methylacetamide | -CH₃ | Minimal H-bonding | High (broad range) |

| N-(4-Bromophenyl)-2-CA | -C₆H₄Br | Halogen bonding, π-stacking | Low |

*CA = chloroacetamide

Enzyme Inhibition :

- N-(9-Acridinyl)-2-CA Derivatives (): Act as cholinesterase inhibitors (IC₅₀ ~ 50 nM) for Alzheimer’s disease, leveraging the acridinyl group’s planar structure for enzyme binding .

- N-(Acetamidomethyl)-2-CA : The acetamidomethyl group may hinder enzyme access compared to flat aromatic systems, reducing inhibitory potency.

Common Methods :

Challenges for N-(Acetamidomethyl)-2-CA :

- The acetamidomethyl group requires protection during synthesis to avoid side reactions, unlike simpler substituents (e.g., methyl or phenyl).

Q & A

Q. How can crystallographic data resolve structural ambiguities in chloroacetamide derivatives?

- Methodology : Single-crystal X-ray diffraction (SXRD) with programs like SHELX or PLATON provides precise bond lengths, angles, and hydrogen-bonding patterns. For example, studies on N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide confirmed planar amide groups and Cl···Cl interactions using displacement parameters and ORTEP-3 visualizations .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (gloves, goggles) and fume hoods to avoid inhalation or dermal contact. Toxicity studies indicate reproductive risks at high doses, necessitating waste neutralization (e.g., alkaline hydrolysis) before disposal. Monitor air quality using OSHA-approved methods .

Q. Which spectroscopic techniques are most effective for characterizing chloroacetamide derivatives?

- Methodology :

- IR : Identify C=O (~1650 cm⁻¹), NH (~3300 cm⁻¹), and C-Cl (~700 cm⁻¹) stretches.

- NMR : ¹H NMR reveals CH₂Cl (~4.0 ppm) and acetamidomethyl protons (~1.9–2.1 ppm). ¹³C NMR confirms carbonyl (~170 ppm) and chlorinated carbons (~45 ppm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic synthesis?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock) models interactions with biological targets, such as Hg(II) ions in fluorescent probes .

Q. What strategies address contradictions in reported biological activities of chloroacetamide derivatives?

- Methodology : Meta-analyses of SAR studies can reconcile discrepancies. For example, substituent effects (e.g., electron-withdrawing Cl vs. bulky aryl groups) alter antibacterial efficacy. Validate findings via in vitro assays (MIC) and in silico ADMET profiling .

Q. How does solvent polarity influence the stability of chloroacetamide intermediates during multi-step synthesis?

- Methodology : Polar aprotic solvents (DMF, DMSO) stabilize intermediates by solvating the reactive Cl atom. Kinetic studies (HPLC monitoring) show ethanol/water mixtures reduce hydrolysis rates compared to THF .

Q. What mechanisms explain the environmental persistence of chloroacetamide metabolites?

- Methodology : LC-MS/MS tracks degradation products in soil/water matrices. Microbial metabolism studies (e.g., liver microsome assays) identify cytochrome P450-mediated pathways, with half-lives calculated via first-order kinetics .

Tables for Key Data

Q. Table 1. Synthetic Yields Under Different Catalysts

| Catalyst | Substrate | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ (conc.) | Toluene | 65 | |

| FeCl₃ | Naphthalene | 42 | |

| AlCl₃ | 5-Chlorothiophene | 58 |

Q. Table 2. Spectroscopic Signatures

| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| C=O (amide) | 1640–1680 | - | 168–172 |

| CH₂Cl | - | 3.9–4.2 | 40–45 |

| Acetamidomethyl | - | 1.9–2.1 | 22–25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.